(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid
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Overview
Description
(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. The key steps include the protection of the amino group, purification of the product, and quality control to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in a solvent like dimethylformamide.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The thiol group in the molecule can undergo oxidation to form disulfides or reduction to form thiols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine.
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or peptide fragments.
Oxidation: Disulfides.
Reduction: Thiols.
Scientific Research Applications
(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid is extensively used in scientific research, particularly in the field of peptide synthesis . Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for use as enzyme substrates, inhibitors, or signaling molecules.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Manufacture of peptide-based materials and bioconjugates.
Mechanism of Action
The primary mechanism of action of (2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-phenylpropanoic acid
- (2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-hydroxybutanoic acid
- (2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-aminopropanoic acid
Uniqueness
(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid is unique due to the presence of the methylthio group, which can participate in specific chemical reactions such as oxidation and reduction. This functional group can also influence the compound’s reactivity and interactions with other molecules, making it valuable for certain synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioic S-acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-12(2)18(19(22)25)21-20(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,25)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLJDXXXTXTWOT-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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